3-Nitro-5-(trifluoromethyl)picolinonitrile

Description

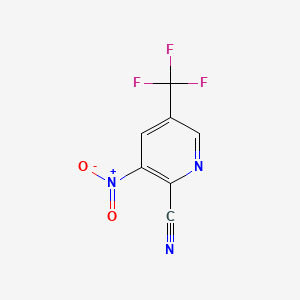

3-Nitro-5-(trifluoromethyl)picolinonitrile (CAS: 866775-16-8) is a fluorinated pyridine derivative with the molecular formula C₇H₂F₃N₃O₂ and a molecular weight of 217.11 g/mol . It features a nitro (-NO₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring, alongside a nitrile (-CN) substituent. This compound is classified under hazard class 6.1 (toxic) due to its acute toxicity (H301, H311, H331) and requires careful handling . Its primary applications include serving as a precursor in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing groups to modulate reactivity .

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N3O2/c8-7(9,10)4-1-6(13(14)15)5(2-11)12-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSOJPPOSGGMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670192 | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866775-16-8 | |

| Record name | 3-Nitro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)picolinonitrile typically involves the nitration of 5-(trifluoromethyl)picolinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and trifluoromethyl groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, and methanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-5-(trifluoromethyl)picolinonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though these reactions are less common.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-5-(trifluoromethyl)picolinonitrile has shown potential as an intermediate in the synthesis of bioactive compounds with various pharmacological activities:

- Anticancer Activity : Compounds derived from this nitrile have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated activity against specific cancer targets, such as VEGFR-2, through molecular docking studies .

- Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial and antifungal activities, making them candidates for developing new antibiotics .

Material Science

The compound's unique structural features allow it to be utilized in the development of advanced materials:

- Polymer Synthesis : It serves as a building block in the creation of specialty polymers with enhanced thermal and chemical stability.

- Fluorinated Materials : The trifluoromethyl group imparts unique properties to materials, enhancing their performance in various applications, including coatings and electronic devices.

Case Study 1: Anticancer Thiourea-Azetidine Hybrids

A recent study investigated the synthesis of thiourea-azetidine hybrids using this compound as a key intermediate. The resulting compounds exhibited significant antiproliferative activity against cancer cell lines, highlighting the potential of this compound in drug discovery .

Case Study 2: Development of Specialty Polymers

Research into the use of this compound in polymer chemistry revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for the design of new bioactive molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Melting Points: Nitro derivatives (e.g., 3-nitro-5-CF₃-picolinonitrile) generally exhibit higher melting points (>180°C) due to stronger intermolecular forces compared to amino or chloro analogs (e.g., 5-amino-3-CF₃-picolinonitrile, mp ~100–130°C) .

- Solubility: The nitro group reduces aqueous solubility, whereas amino or morpholine-substituted analogs (e.g., 4-(morpholinomethyl)-3-CF₃-aniline) show improved solubility in polar solvents .

Biological Activity

3-Nitro-5-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula CHFNO and a molecular weight of approximately 217.1 g/mol. This compound features both a nitro group and a trifluoromethyl group, which endow it with unique chemical properties and potential biological activities. Research into its biological activity has indicated possible applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer domains.

Chemical Structure and Properties

The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. The nitro group may also play a role in modulating the reactivity of the compound towards biological targets. Below is a summary table of related compounds for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHFNO | Contains both nitro and trifluoromethyl groups |

| 3-(Trifluoromethyl)picolinonitrile | CHFN | Lacks the nitro group, potentially less reactive |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | CHFN | Contains an amino group instead of a nitro group |

| 5-Nitro-2-(trifluoromethyl)picolinonitrile | CHFNO | Different position of trifluoromethyl affecting reactivity |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | CHClFN | Contains chlorine, altering chemical behavior |

Antimicrobial Properties

Compounds with similar structural features have been studied for their antimicrobial properties. For instance, the presence of the trifluoromethyl group can enhance the interaction with bacterial membranes, potentially leading to increased antibacterial activity. Specific studies on related compounds have demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. It is hypothesized that the compound could interfere with specific cellular pathways involved in cancer cell proliferation. For example, similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell growth and survival .

Case Studies

- Study on Antimicrobial Efficacy : In vitro studies have shown that derivatives of picolinonitriles exhibit significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The unique functional groups in these compounds enhance their ability to penetrate bacterial membranes.

- Anticancer Research : A study investigating various trifluoromethylated compounds found that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the modulation of apoptosis pathways through caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.